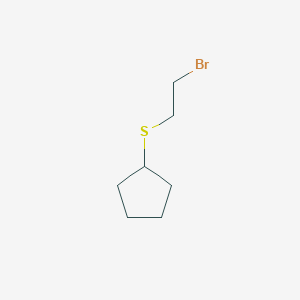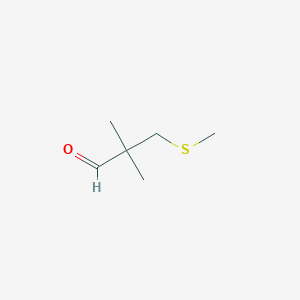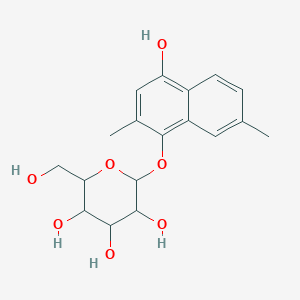![molecular formula C18H24N2O4 B12312814 N-[2-(N-Boc-N-n-propylamino)ethyl]phthalimide](/img/structure/B12312814.png)
N-[2-(N-Boc-N-n-propylamino)ethyl]phthalimide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(N-Boc-N-n-propylamino)ethyl]phthalimide is a chemical compound with the molecular formula C18H26N2O4. It is known for its applications in organic synthesis and medicinal chemistry. The compound features a phthalimide group, which is a common protecting group for amines in organic synthesis, and a Boc-protected n-propylamino group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(N-Boc-N-n-propylamino)ethyl]phthalimide typically involves the following steps:
Protection of the amine group: The n-propylamine is first protected using di-tert-butyl dicarbonate (Boc2O) to form N-Boc-n-propylamine.
Formation of the phthalimide derivative: The protected amine is then reacted with phthalic anhydride in the presence of a base such as triethylamine to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-(N-Boc-N-n-propylamino)ethyl]phthalimide can undergo various chemical reactions, including:
Hydrolysis: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Substitution Reactions: The phthalimide group can be displaced by nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Hydrolysis: Typically performed using trifluoroacetic acid (TFA) in dichloromethane (DCM).
Substitution: Common nucleophiles include amines and alcohols, often in the presence of a base such as sodium hydride (NaH).
Major Products Formed
Hydrolysis: Yields N-[2-(n-propylamino)ethyl]phthalimide.
Substitution: Yields various substituted phthalimide derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-[2-(N-Boc-N-n-propylamino)ethyl]phthalimide has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: Investigated for its potential use in drug development, particularly as a building block for pharmaceuticals.
Biological Studies: Used in the study of enzyme mechanisms and protein interactions due to its ability to form stable complexes with biological molecules.
Wirkmechanismus
The mechanism of action of N-[2-(N-Boc-N-n-propylamino)ethyl]phthalimide involves its ability to act as a protecting group for amines. The Boc group can be selectively removed under acidic conditions, allowing for the controlled release of the free amine. This property is particularly useful in multi-step organic syntheses where selective deprotection is required.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Boc-ethylenediamine
- N-Boc-propylamine
- Phthalimide
Comparison
N-[2-(N-Boc-N-n-propylamino)ethyl]phthalimide is unique in that it combines the properties of both the Boc protecting group and the phthalimide group. This dual functionality allows for greater versatility in synthetic applications compared to compounds that only contain one of these groups.
Eigenschaften
Molekularformel |
C18H24N2O4 |
|---|---|
Molekulargewicht |
332.4 g/mol |
IUPAC-Name |
tert-butyl N-[2-(1,3-dioxoisoindol-2-yl)ethyl]-N-propylcarbamate |
InChI |
InChI=1S/C18H24N2O4/c1-5-10-19(17(23)24-18(2,3)4)11-12-20-15(21)13-8-6-7-9-14(13)16(20)22/h6-9H,5,10-12H2,1-4H3 |
InChI-Schlüssel |
FCUZSLQMBYWEQB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN(CCN1C(=O)C2=CC=CC=C2C1=O)C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



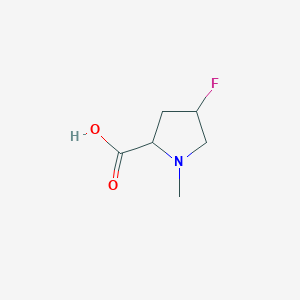
![Diethyl [(methylamino)methyl]phosphonate](/img/structure/B12312750.png)
![1,4-Dithia-7-azaspiro[4.4]nonane-8-carboxylic acid,7-[(2S)-2-[[(1S)-1-(ethoxycarbonyl)-3-phenylpropyl]amino]-1-oxopropyl]-, monohydrochloride, (8S)-](/img/structure/B12312760.png)
![4-cyclopentyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid](/img/structure/B12312765.png)
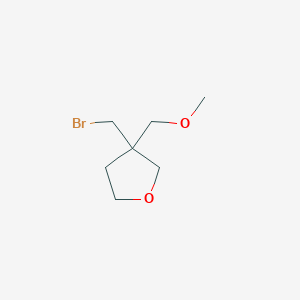
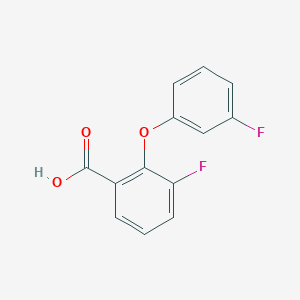
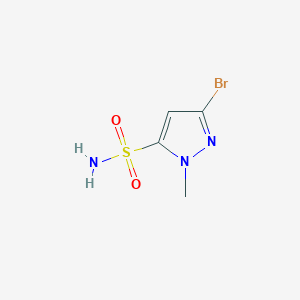
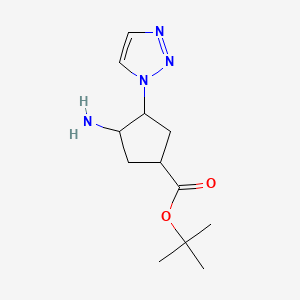

![tert-butyl (4aR,7aS)-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazine-6-carboxylate;tert-butyl (4aS,7aR)-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazine-6-carboxylate](/img/structure/B12312802.png)
